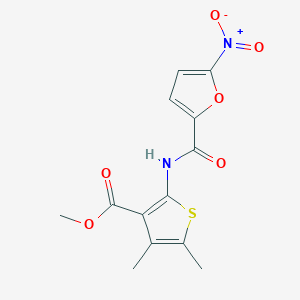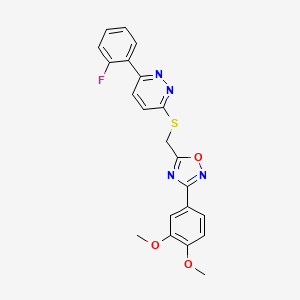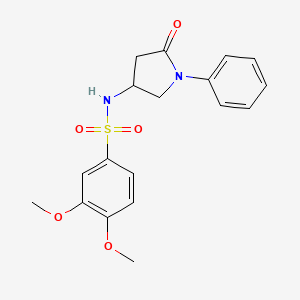
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide, also known as BDA-410, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BDA-410 belongs to the class of quinoline-based compounds and has been shown to possess potent anti-cancer and anti-inflammatory properties.
科学研究应用
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. In cancer research, 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In inflammation research, 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation. These findings suggest that 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide may have potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
作用机制
The exact mechanism of action of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide is not fully understood. However, it has been proposed that 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide inhibits the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which in turn triggers cellular stress and apoptosis. 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which may contribute to the anti-cancer properties of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide.
Biochemical and physiological effects:
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide induces cell cycle arrest and apoptosis, inhibits migration and invasion, and sensitizes cells to chemotherapy and radiation therapy. In inflammatory cells, 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of NF-κB. 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
实验室实验的优点和局限性
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has also been shown to have potent activity against cancer and inflammatory cells, making it a valuable tool for studying these disease conditions. However, 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. In addition, 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide may have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for the research on 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide. One direction is to further elucidate the mechanism of action of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide, particularly with regards to its proteasome and HDAC inhibitory activities. Another direction is to evaluate the pharmacokinetic and pharmacodynamic properties of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide in preclinical models. This will provide valuable information for the development of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide as a potential therapeutic agent. In addition, further studies are needed to evaluate the safety and toxicity of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide in animal models. Finally, the potential therapeutic applications of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide in other disease conditions, such as neurodegenerative diseases and infectious diseases, should be explored.
合成方法
The synthesis of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide involves a multi-step process that includes the reaction of 3-benzoyl-6,7-dimethoxy-4-oxoquinoline with 4-chloroaniline and acetic anhydride. The reaction is carried out in the presence of a catalyst and yields 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide as a white solid. The purity of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide can be further enhanced using recrystallization techniques.
属性
IUPAC Name |
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O5/c1-33-22-12-19-21(13-23(22)34-2)29(15-24(30)28-18-10-8-17(27)9-11-18)14-20(26(19)32)25(31)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEJEBXTMFZAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)
![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)
![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)
![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)






![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2503424.png)